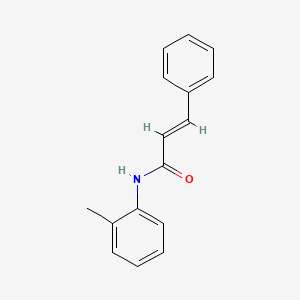
3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse range of biological activities. In
Scientific Research Applications
3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and receptors, which can lead to a range of biological effects.
Biochemical and Physiological Effects:
3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its usefulness in some experiments.
Future Directions
There are many potential future directions for research involving 3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide. Some possible areas of investigation include the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, the exploration of the compound's anti-cancer properties, and the investigation of its potential as an anti-viral agent. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 3-chloro-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful monitoring of reaction conditions to ensure high yields of the desired product.
properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-21-12-8-6-11(7-9-12)10-19-17(20)16-15(18)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXZBIXJZBIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)


![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)
